N-cyclohexyl-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-4-nitroaniline and related compounds involves various strategies, including the conjugate addition of phenyllithium to linear ω-nitro-α,β,ψ,ω-unsaturated esters followed by intramolecular nitro-Michael cyclization, which yields nitrogen-functionalized cyclohexanes with contiguous chiral centers applicable to the total synthesis of α-, β-, and γ-lycoranes (Yasuhara et al., 2004).
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-4-nitroaniline has been determined through spectroscopic methods and X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n with specific cell parameters. This analysis provides insight into the arrangement of molecules and the stabilization of the crystal packing through N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).
Chemical Reactions and Properties
N-cyclohexyl-4-nitroaniline participates in various chemical reactions, including nitrosation processes and cycloaddition reactions. For instance, the nitrosation of N,N-dialkyl aromatic amines using N-cyclopropyl-N-alkylanilines as probes produces N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group, indicating a mechanism involving the formation of an amine radical cation followed by rapid ring opening (Loeppky & Elomari, 2000).
Physical Properties Analysis
The physical properties of N-cyclohexyl-4-nitroaniline, such as melting points, solubility, and crystalline structure, can be inferred from its molecular structure and synthesis pathways. The specific arrangement of atoms and the presence of functional groups significantly influence its physical characteristics, making it suitable for various applications in material science and organic chemistry.
Chemical Properties Analysis
The chemical properties of N-cyclohexyl-4-nitroaniline, including reactivity with different chemical agents and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. For example, its use in the synthesis of nitrogen-functionalized cyclohexanes showcases its versatility in facilitating the formation of complex molecules with multiple chiral centers, further emphasizing its importance in the development of new synthetic methodologies (Yasuhara et al., 2004).
Scientific Research Applications
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Chemical Synthesis
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Dye Production
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Pharmaceuticals
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Gasoline Production
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Poultry Medicine
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Corrosion Inhibitor
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Explosives
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Pesticides
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Nanocatalytic Systems
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Chemical Reduction
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Thermodynamic Studies
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Catalytic Degradation
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396698 | |
Record name | N-cyclohexyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-nitroaniline | |
CAS RN |
13663-59-7 | |
Record name | N-cyclohexyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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